Ethyl2-[(3-ethynyloxetan-3-yl)oxy]acetate
Description
Ethyl2-[(3-ethynyloxetan-3-yl)oxy]acetate is a specialized organic compound featuring an oxetane ring substituted with an ethynyl group and an ester-functionalized acetate side chain. Its molecular formula is C₉H₁₂O₄, with a molecular weight of 184.19 g/mol . The oxetane ring, a four-membered cyclic ether, introduces significant ring strain, which enhances reactivity in synthetic applications, particularly in medicinal chemistry and materials science. This compound is classified as a versatile building block due to its ability to participate in click chemistry (via the ethynyl group) and ester-based coupling reactions .
Key structural attributes include:
- Oxetane core: Enhances metabolic stability and bioavailability in drug candidates.
- Ethynyl group: Facilitates Huisgen cycloaddition (azide-alkyne click chemistry).
- Acetate ester: Provides a handle for hydrolysis or transesterification.
Industrial applications emphasize its role in synthesizing complex molecules, such as fluorinated pharmaceuticals (e.g., derivatives in ) and agrochemical intermediates .
Properties
Molecular Formula |
C9H12O4 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
ethyl 2-(3-ethynyloxetan-3-yl)oxyacetate |
InChI |
InChI=1S/C9H12O4/c1-3-9(6-11-7-9)13-5-8(10)12-4-2/h1H,4-7H2,2H3 |
InChI Key |
PULKLUZXQLBWBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1(COC1)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate can be synthesized through a series of chemical reactions involving the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide, followed by treatment with phenols and oxidation with potassium permanganate in aqueous sodium hydroxide . The reaction conditions typically involve room temperature and mild bases like potassium carbonate in acetone .
Industrial Production Methods
While specific industrial production methods for Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate are not widely documented, the synthesis generally follows similar principles as laboratory methods, with potential scaling up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: The ethynyl group allows for substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous sodium hydroxide.
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxetanes and acetates, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Comparison :
- Unlike the oxetane-based compound, this indole derivative lacks ring strain but benefits from aromatic stabilization, making it more suited for electron-transfer reactions.
Ethyl Acetoacetate
Molecular Formula : C₆H₁₀O₃ | Molecular Weight : 130.14 g/mol
Key Features :
Comparison :
- While both compounds contain acetate esters, ethyl acetoacetate’s keto group enables nucleophilic reactivity, whereas the ethynyl-oxetane derivative’s strained ring promotes electrophilic ring-opening.
Ethyl 2-(3-(3-fluoro-4-hydroxyphenyl)oxetan-3-yl)acetate
Molecular Formula : C₁₃H₁₅FO₄ | Molecular Weight : 254.26 g/mol
Key Features :
Comparison :
- The fluorine substituent enhances metabolic stability compared to the non-fluorinated ethynyl-oxetane compound. Both oxetane derivatives exhibit ring strain, but the ethynyl group in the target compound enables orthogonal reactivity.
Ethyl 2-cyano-2-(3-thienyl)acetate
Molecular Formula: C₉H₉NO₂S | Molecular Weight: 195.24 g/mol Key Features:
Comparison :
- The thiophene moiety introduces π-conjugation, contrasting with the ethynyl-oxetane’s alkyne-driven reactivity.
Data Table: Structural and Functional Comparison
Research Findings and Trends
Biological Activity
Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
Molecular Formula: CHO
Molecular Weight: 182.22 g/mol
IUPAC Name: Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate
Canonical SMILES: CCOC(=O)C(COC1CC1C#C)C(=O)O
The biological activity of Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation: It can act as a ligand for various receptors, modulating their activity and influencing cellular signaling pathways.
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially through the disruption of bacterial cell membranes or inhibition of essential metabolic functions.
Research Findings
Recent studies have highlighted the potential applications and effects of Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate:
- Anticancer Activity: Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways.
- Antimicrobial Properties: A study demonstrated that Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate exhibits significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, suggesting its potential use as a therapeutic agent in treating bacterial infections .
- Neuroprotective Effects: Some research suggests that the compound may have neuroprotective effects, possibly by reducing oxidative stress and inflammation in neuronal cells.
Case Studies
Several case studies have been conducted to evaluate the biological activity of Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate:
Applications
The potential applications of Ethyl 2-[(3-ethynyloxetan-3-yl)oxy]acetate include:
- Pharmaceutical Development: Due to its biological activities, this compound could serve as a lead compound for the development of new drugs targeting cancer and bacterial infections.
- Agricultural Use: Its antimicrobial properties may also be explored for use as a biopesticide or fungicide in agricultural settings.
- Research Tool: The compound can be utilized in biochemical assays to study enzyme functions and cellular signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
